molecular formula C17H9Cl2F4N3O2 B10901787 1-[(2,3-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,3-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901787
M. Wt: 434.2 g/mol
InChI Key: AFJKNBNLDMYGOF-UHFFFAOYSA-N
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Description

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes both dichlorophenoxy and tetrafluorophenyl groups attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,3-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 2,3-dichlorophenol with chloroacetic acid under basic conditions.

    Formation of 2,3-Dichlorophenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of Pyrazole Intermediate: The acyl chloride is reacted with hydrazine to form the pyrazole ring.

    Introduction of Tetrafluorophenyl Group: The pyrazole intermediate is then reacted with 2,3,5,6-tetrafluorobenzoyl chloride to introduce the tetrafluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and tetrafluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dichlorophenoxy)methyl]-2,3,4,5,6-pentamethylbenzene
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Uniqueness

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both dichlorophenoxy and tetrafluorophenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H9Cl2F4N3O2

Molecular Weight

434.2 g/mol

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H9Cl2F4N3O2/c18-8-2-1-3-12(13(8)19)28-7-26-5-4-11(25-26)17(27)24-16-14(22)9(20)6-10(21)15(16)23/h1-6H,7H2,(H,24,27)

InChI Key

AFJKNBNLDMYGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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